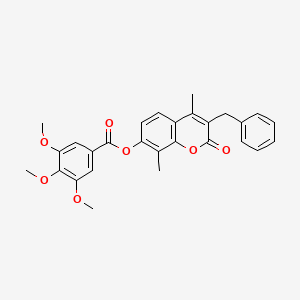

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Description

This compound is a coumarin derivative esterified with 3,4,5-trimethoxybenzoic acid. Its core structure comprises a chromen-2-one (coumarin) scaffold substituted with a benzyl group at position 3, methyl groups at positions 4 and 8, and a 3,4,5-trimethoxybenzoate ester at position 5.

Properties

IUPAC Name |

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O7/c1-16-20-11-12-22(34-27(29)19-14-23(31-3)26(33-5)24(15-19)32-4)17(2)25(20)35-28(30)21(16)13-18-9-7-6-8-10-18/h6-12,14-15H,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYGSEFLFMMYRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common method involves the condensation of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Scientific Research Applications

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has been studied for various scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 3,4,5-trimethoxybenzoate derivatives

- Structure : Simple esters lacking the coumarin core (e.g., methyl 3,4,5-trimethoxybenzoate, CAS 1916-07-0).

- Properties : Lower molecular weight (226.226 g/mol), melting point 82–84°C, and boiling point 274–275°C .

- Activity: These derivatives are intermediates in synthesizing more complex molecules, such as anticancer agents.

3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

- Structure : Differs in the benzoate substitution (3-methoxy vs. 3,4,5-trimethoxy).

- Impact: The mono-methoxy group reduces electron density and steric bulk compared to the trimethoxy analog. This may lower binding affinity to targets requiring multipoint interactions, such as enzymes with hydrophobic pockets .

Coumarin-Tryptophanate Hybrids

- Example : 3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-tryptophanate.

- Structure : Replaces the benzoate with a tryptophan-derived ester.

- However, increased polarity could reduce membrane permeability compared to the trimethoxybenzoate variant .

Other Benzoate-Coumarin Hybrids

- Example : [(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate.

- Structure : Features a benzodioxole-substituted coumarin with the same trimethoxybenzoate group.

- Activity : The benzodioxole group may confer enhanced metabolic stability or π-π stacking interactions, but comparative studies are lacking .

Structure-Activity Relationships (SAR) and Key Findings

Biological Activity

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic compound belonging to the class of chromenones. This compound has attracted attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The following sections provide a detailed analysis of its biological activity based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈O₅ |

| CAS Number | 374707-77-4 |

| Molecular Weight | 338.35 g/mol |

| IUPAC Name | [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid |

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models. A study demonstrated that at concentrations of 10 to 50 μM, it significantly decreased reactive oxygen species (ROS) levels in human fibroblast cells .

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of this compound. It was observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the downregulation of NF-kB signaling pathways .

Anticancer Properties

The compound has shown promising results in cancer research. In a study involving breast cancer cell lines (MCF-7), treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 μM. This effect was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Studies

- Case Study on Breast Cancer : A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated that treatment with this compound resulted in increased expression of pro-apoptotic markers such as Bax and decreased expression of anti-apoptotic markers like Bcl-2 .

- Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

- NF-kB Pathway : Inhibition of this pathway contributes to reduced inflammatory responses.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to increased Bax and decreased Bcl-2 levels.

- Antioxidant Mechanisms : Scavenging free radicals and enhancing endogenous antioxidant enzyme activity.

Q & A

Basic Question: What are the optimal synthetic routes for 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves two key steps:

Chromen Core Formation : Condensation of 3-benzyl-4,8-dimethylcoumarin-7-ol with a protected hydroxyl group under acidic conditions (e.g., H₂SO₄ catalysis) at 60–80°C for 6–8 hours .

Esterification : Reaction with 3,4,5-trimethoxybenzoyl chloride in anhydrous dichloromethane (DCM) using DMAP as a catalyst, stirred at room temperature for 12–16 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor intermediates via TLC and confirm final product identity using HRMS and ¹H/¹³C NMR .

Basic Question: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl, methyl, and trimethoxy groups) and ester linkage integrity .

- X-Ray Crystallography : Use SHELXL for refinement of crystal structures; employ WinGX for data processing and ORTEP for visualizing anisotropic displacement ellipsoids .

- HRMS : Validate molecular formula (e.g., C₂₈H₂₆O₇) with <2 ppm mass error .

Advanced Question: How can researchers resolve contradictions in reported biological mechanisms (e.g., antimicrobial vs. anticancer activity)?

Methodological Answer:

- Comparative Binding Assays : Perform SPR (Surface Plasmon Resonance) to measure affinity for targets like topoisomerase II (anticancer) or bacterial efflux pumps (antimicrobial) .

- Gene Expression Profiling : Use RNA-seq to identify differentially expressed pathways (e.g., apoptosis vs. cell wall synthesis) in treated vs. untreated cells .

- Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) to distinguish primary vs. off-target effects .

Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified benzyl (e.g., halogenated) or trimethoxy groups (e.g., demethylation) to assess impact on bioactivity .

- In Silico Docking : Use AutoDock Vina to predict binding modes with targets like tubulin or kinase enzymes .

- Biological Validation : Screen analogs in cytotoxicity (MTT assay) and antimicrobial (MIC determination) models to correlate structural changes with activity .

Advanced Question: How should researchers address discrepancies in reported solubility and stability data?

Methodological Answer:

- Solubility Profiling : Use shake-flask method with HPLC quantification in buffers (pH 1–10) and solvents (DMSO, ethanol) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis byproducts (e.g., free coumarin or benzoic acid derivatives) .

Advanced Question: What crystallographic challenges arise during refinement, and how are they mitigated?

Methodological Answer:

- Twinning : Use SHELXL’s TWIN command for data from twinned crystals; validate with Hooft parameter analysis .

- Disorder Modeling : Apply PART and SIMU restraints for flexible groups (e.g., benzyl or methoxy substituents) .

- High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve R-factor convergence (<0.05) .

Basic Question: What are the recommended protocols for evaluating in vitro biological activity?

Methodological Answer:

- Anticancer Screening : Use NCI-60 cell lines with GI₅₀ determination via SRB assay; compare to doxorubicin as a positive control .

- Antimicrobial Testing : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Question: How can synergistic effects with other therapeutics be systematically studied?

Methodological Answer:

- Combinatorial Screening : Use checkerboard assays to calculate FIC Index (Fractional Inhibitory Concentration) with drugs like 5-FU or cisplatin .

- Mechanistic Studies : Employ siRNA knockdown of resistance genes (e.g., MDR1) to identify synergy drivers .

Basic Question: What quality control measures ensure batch-to-batch consistency?

Methodological Answer:

- HPLC Purity Checks : Use C18 columns (ACN/water gradient) with UV detection at 254 nm; require ≥98% purity .

- Elemental Analysis : Validate C, H, N content with <0.3% deviation from theoretical values .

Advanced Question: What computational tools are effective for predicting metabolic pathways?

Methodological Answer:

- ADMET Prediction : Use SwissADME to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis or demethylation) .

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis pathways using Gaussian09 with B3LYP/6-31G* basis set .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.